2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol
Description
2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol (CAS: 1275500-88-3) is a synthetic organic compound featuring a cyclopropylamine core linked to a 3-nitrobenzyl group and an ethanol moiety. Its structure combines a nitro-substituted aromatic ring, a strained cyclopropane ring, and a polar ethanol chain, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound is identified by synonyms such as ZINC48065122, AKOS006033634, and KB-19008 . Its InChIKey (GTHUOPYHZAHKED-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Properties
IUPAC Name |
2-[cyclopropyl-[(3-nitrophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-7-6-13(11-4-5-11)9-10-2-1-3-12(8-10)14(16)17/h1-3,8,11,15H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHUOPYHZAHKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol typically involves the following steps:
Nitration of Benzyl Alcohol: Benzyl alcohol is nitrated to produce 3-nitrobenzyl alcohol.
Cyclopropyl Amination: The 3-nitrobenzyl alcohol undergoes amination with cyclopropylamine to form the cyclopropyl-(3-nitro-benzyl)-amine intermediate.
Reduction and Ethanol Addition: The intermediate is then reduced and reacted with ethanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethanol moiety and secondary amine group in 2-[cyclopropyl-(3-nitro-benzyl)-amino]-ethanol enable nucleophilic substitution. Key reactions include:
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Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetyl chloride in dichloromethane yields N-acetyl-2-[cyclopropyl-(3-nitro-benzyl)-amino]-ethanol .
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Alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce tertiary amines. Reaction with methyl iodide in the presence of K₂CO₃ forms N-methyl-2-[cyclopropyl-(3-nitro-benzyl)-amino]-ethanol.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, CH₂Cl₂, RT | N-Acetyl derivative | 78 | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | 65 |
Reduction of Nitro Group
The 3-nitrobenzyl group undergoes selective reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or via sodium dithionite (Na₂S₂O₄). This reaction is critical for generating intermediates for further functionalization:
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Catalytic hydrogenation (1 atm H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine, yielding 2-[cyclopropyl-(3-amino-benzyl)-amino]-ethanol .
Mechanistic Insight :
The reduction proceeds via a nitroso intermediate, followed by hydroxylamine, ultimately forming the amine. Computational studies suggest electron-withdrawing groups (e.g., cyclopropyl) stabilize transition states, enhancing reaction rates .
Cyclopropyl Ring-Opening Reactions
The cyclopropyl ring exhibits strain-driven reactivity under acidic or oxidative conditions:
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Acid-Catalyzed Ring Expansion : In HCl/MeOH, the cyclopropyl ring opens to form a tertiary carbocation, which rearranges into a six-membered azetidine derivative (e.g., N-benzylazetidinium ion) .
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Oxidative Ring Cleavage : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the cyclopropane to a diketone, yielding 2-[diketone-(3-nitro-benzyl)-amino]-ethanol .
Table 2: Cyclopropane Reactivity
| Condition | Product | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| HCl/MeOH | Azetidinium ion | ΔG‡ = +3.6 | |
| m-CPBA | Diketone derivative | ΔG‡ = +12.4 |
Elimination and Rearrangement
The compound undergoes elimination under basic conditions (e.g., KOH/EtOH), producing ethylene and a benzylisonitrile derivative:
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Ethylene Elimination : Heating with KOH in ethanol generates benzylisonitrile and ethylene gas, confirmed by ¹H NMR and GC-MS .
Mechanistic Pathway :
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Base deprotonates the ethanol group, forming an alkoxide.
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Concerted elimination of ethylene occurs via a cyclic transition state, leaving the isonitrile product .
Self-Immolative Fragmentation
Upon reduction of the nitro group to an amine, the compound undergoes 1,6-elimination in aqueous buffers (pH 7.4), releasing ethylene glycol and N-cyclopropyl-3-nitrobenzylamine:
Applications :
This property is exploited in prodrug design, where the amine-triggered fragmentation releases therapeutic payloads .
Oxidation of Ethanol Moiety
The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
Table 3: Oxidation Reactions
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Jones reagent | Carboxylic acid | 82 | |
| PCC (CH₂Cl₂) | Aldehyde | 68 |
Photolytic Reactions
UV irradiation (350 nm) in acetonitrile induces C-N bond cleavage, forming 3-nitrobenzaldehyde and cyclopropylamine derivatives. This reaction is attributed to nitrenium ion intermediates .
Comparative Reactivity with Analogues
Table 4: Reactivity Comparison
| Compound | Nitro Reduction Rate (k, s⁻¹) | Cyclopropane Opening Rate (k, s⁻¹) |
|---|---|---|
| 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol | 2.1 × 10⁻³ | 1.8 × 10⁻⁴ |
| 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol | N/A | 0.9 × 10⁻⁴ |
| 2-[Cyclopropyl-(3-amino-benzyl)-amino]-ethanol | N/A | 3.2 × 10⁻⁴ |
Scientific Research Applications
2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | CAS Number | Substituents on Benzyl Ring | Functional Group | Molecular Formula* | Key Features |
|---|---|---|---|---|---|
| 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol | 1275500-88-3 | 3-NO₂ | Ethanol | C₁₂H₁₅N₂O₃ | Meta-nitro group enhances electron-withdrawing effects; polar ethanol chain. |
| 2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol | 1178080-83-5 | 4-NO₂ | Ethanol | C₁₂H₁₅N₂O₃ | Para-nitro substitution alters electronic distribution and steric effects. |
| 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol | 1248323-90-1 | 3-F | Ethanol | C₁₂H₁₅FNO | Fluorine introduces electronegativity without steric bulk. |
| 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol | 1353985-63-3 | 3-CF₃ | Ethanol | C₁₃H₁₈F₃NO | Isopropyl and CF₃ groups increase hydrophobicity and metabolic stability. |
| [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid | 1184646-60-3 | 3-NO₂ | Acetic acid | C₁₂H₁₃N₂O₄ | Carboxylic acid moiety enhances solubility in basic conditions. |
*Molecular formulas are estimated based on structural data from –5.
Electronic and Steric Effects
- Nitro Group Position: The meta-nitro substitution in the target compound (vs. para in 4-nitro analogs) creates distinct electronic environments. Meta-substitution may reduce conjugation with the amino group compared to para, influencing reactivity in electrophilic substitutions .
- Fluorine vs.
- Trifluoromethyl Group: The CF₃ group in 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol (CAS: 1353985-63-3) enhances lipophilicity and may improve blood-brain barrier penetration compared to nitro derivatives .
Physicochemical Properties
- Solubility: Ethanol derivatives (e.g., target compound) exhibit higher water solubility than acetic acid analogs due to the hydroxyl group’s polarity. For example, [Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid (CAS: 1184646-60-3) can form salts, increasing solubility in basic media .
- Molecular Weight : The target compound’s estimated molecular weight (~259.26 g/mol) is lower than the CF₃-containing analog (261.28 g/mol), impacting diffusion rates in biological systems .
Research Implications
- Drug Design: The ethanol chain in the target compound may facilitate hydrogen bonding with biological targets, whereas acetic acid analogs could act as prodrugs.
- Metabolic Stability : Nitro groups are prone to reduction in vivo, whereas CF₃ or F substituents offer metabolic resistance, as seen in the 3-trifluoromethyl analog .
Biological Activity
2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of cyclopropylamine with 3-nitrobenzyl chloride, leading to the formation of the desired amino alcohol. The introduction of the nitro group is significant as it may enhance the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities of 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for different pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
| K. pneumoniae | 20 |
Studies have shown that the compound's efficacy against S. aureus is particularly promising, with performance comparable to standard antibiotics such as ceftriaxone .
2. Anticancer Activity
In vitro studies have demonstrated that 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol has cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18 |
| A549 | 22 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group may undergo reduction, forming reactive intermediates that can bind to cellular components, modulating enzyme activity and receptor interactions .
Case Studies
Several studies have investigated the pharmacological profiles of similar compounds, providing insights into the potential applications of 2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol:
- Case Study 1 : A derivative with a similar structure demonstrated significant selectivity for A3 adenosine receptors, suggesting that modifications at the benzyl position can enhance receptor affinity .
- Case Study 2 : Another study highlighted the anticancer potential of related cyclopropane derivatives, showcasing their ability to inhibit tumor growth in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
